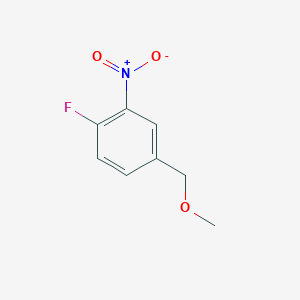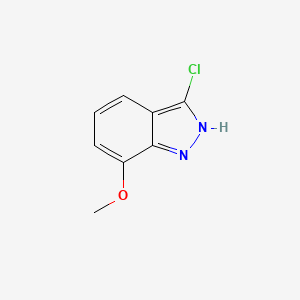
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1260587-88-9 . It has a molecular weight of 209.22 and its IUPAC name is (3R,4S)-4-(4-fluorophenyl)-3-pyrrolidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Pyrrolidine Derivatives in Drug Discovery
(Li Petri et al., 2021) reviewed the role of pyrrolidine and its derivatives, including (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, in drug discovery. The pyrrolidine ring, due to its saturated nature and sp3-hybridization, allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional (3D) coverage of molecules. This review highlights the synthetic strategies and biological activities of various pyrrolidine compounds, demonstrating their potential in designing new drugs with diverse biological profiles.
Influence of Metals on Biological Ligands
(Lewandowski et al., 2005) explored the effects of metals on the electronic systems of biologically important molecules like carboxylic acids, emphasizing the significance of understanding interactions between compounds like this compound and their biological targets. This study underlines the importance of physico-chemical studies to grasp the nature of such interactions fully.
Environmental and Health Considerations of Fluorinated Compounds
(Wang et al., 2013) reviewed the transition to fluorinated alternatives, including perfluoroalkyl and polyfluoroalkyl substances, highlighting environmental and health considerations. This context is crucial when considering the fluorophenyl component in this compound, as it discusses the broader implications of using fluorinated compounds in pharmaceuticals and other applications.
Biocatalyst Inhibition by Carboxylic Acids
(Jarboe et al., 2013) reviewed the impact of carboxylic acids on biocatalysts, such as microbes used in fermentative production. The study specifically addresses how compounds like this compound can influence microbial processes, offering insights into metabolic engineering strategies to improve microbial resistance to these compounds.
Stereochemistry in Pharmacology
(Veinberg et al., 2015) discussed the significance of stereochemistry in the pharmacological profile of compounds, including derivatives of pyrrolidine. This research underlines the critical role of stereochemistry in the biological activity of drug candidates, demonstrating the importance of considering stereochemical configurations in drug design and development.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
(3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKAESVIGMPPNB-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)
![2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B6590970.png)
![5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]](/img/structure/B6590976.png)

![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B6591027.png)
![Tetrakis[4-(1-imidazolyl)phenyl]methane](/img/structure/B6591035.png)






![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B6591066.png)
